molecular formula C11H18N4O B13346132 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13346132
M. Wt: 222.29 g/mol
InChI Key: NZXCBRPGPOAFAC-UHFFFAOYSA-N
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Description

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of azetidines and triazoles

Preparation Methods

The synthesis of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. The synthetic route often starts with the preparation of the azetidine ring, followed by the introduction of the isopentyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carbaldehyde group is introduced. The reaction conditions for each step can vary, but common reagents include azides, alkynes, and aldehydes. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

  • 1-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide These compounds share structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of the azetidine and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-[1-(3-methylbutyl)azetidin-3-yl]triazole-4-carbaldehyde

InChI

InChI=1S/C11H18N4O/c1-9(2)3-4-14-6-11(7-14)15-5-10(8-16)12-13-15/h5,8-9,11H,3-4,6-7H2,1-2H3

InChI Key

NZXCBRPGPOAFAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(C1)N2C=C(N=N2)C=O

Origin of Product

United States

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